4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-13-10-14(17-11-16-13)19-8-6-18(7-9-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHWQAPHKBOZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661647 | |
| Record name | 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-99-3 | |
| Record name | 4-Chloro-6-(4-phenyl-1-piperazinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidine
- Starting Material: 4,6-Dichloropyrimidine.
- Nucleophile: 4-phenylpiperazine.
- Base: Triethylamine or other organic bases to neutralize HCl formed.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Temperature: Mild heating (30–160 °C), often assisted by microwave irradiation for enhanced reaction rates.
- Reaction Time: 15 minutes to several hours depending on conditions.
- Pressure: Atmospheric or slightly elevated (up to 15 bar under microwave conditions).
- React 4,6-dichloropyrimidine with 1 equivalent of 4-phenylpiperazine in the presence of triethylamine.
- Microwave irradiation at 30–35 °C for 15 minutes or conventional heating at 120–160 °C for several hours.
- The reaction selectively substitutes the chlorine at the 6-position, yielding this compound.
- Workup involves washing with water and ethanol to remove unreacted materials and drying the product.
This method is adapted from microwave-assisted synthesis protocols reported for related pyrimidine derivatives.
Microwave-Assisted Organic Synthesis
Microwave irradiation has been employed to accelerate the substitution reaction:
- Power: 15–75 W.
- Temperature: 30–160 °C.
- Pressure: 1–15 bar.
- Time: 15 minutes to 4 hours.
Microwave synthesis offers advantages such as:
- Reduced reaction times.
- Improved yields.
- Cleaner reactions with fewer byproducts.
For example, in the synthesis of 4-amino-6-chloropyrimidine derivatives, microwave irradiation at 30–35 °C, 1 bar, and 15 W for 15 minutes was effective. Similar conditions can be adapted for the substitution with 4-phenylpiperazine.
Alternative Synthetic Routes
-
- Palladium-catalyzed Buchwald-Hartwig amination can be used for coupling amines with chloropyrimidines.
- Conditions include Pd catalysts (e.g., RuPhosPd G3), base (NaOtBu), and toluene solvent at 110 °C for 24 hours.
- This route allows for selective substitution and can be used to prepare various substituted pyrimidines, including this compound analogs.
Reaction Conditions and Yields
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting Material | 4,6-Dichloropyrimidine | Commercially available or synthesized |
| Nucleophile | 4-Phenylpiperazine | Used in equimolar or slight excess |
| Base | Triethylamine, Diisopropylethylamine (DiPEA) | Neutralizes HCl byproduct |
| Solvent | DMF, Ethanol, n-Butanol | Polar aprotic or protic solvents |
| Temperature | 30–160 °C | Microwave or oil bath heating |
| Pressure | 1–15 bar | Microwave reactors may operate under pressure |
| Reaction Time | 15 min to 6 hours | Microwave reduces time significantly |
| Yield | 50–80% | Dependent on purification and scale |
Purification and Characterization
- Purification: Silica gel column chromatography or preparative HPLC.
- Salt Formation: Conversion to trifluoroacetic acid (TFA) salt for enhanced stability and isolation.
- Characterization:
- $$^{1}H$$ NMR and $$^{13}C$$ NMR to confirm substitution pattern.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- TLC monitoring during synthesis and purification.
Summary of Research Findings
- Microwave-assisted nucleophilic substitution on dichloropyrimidines is a robust and efficient method for preparing this compound, offering shorter reaction times and good yields.
- The selective substitution at the 6-position chlorine is favored due to electronic and steric factors.
- Pd-catalyzed amination provides an alternative for more complex derivatives but requires longer reaction times and more expensive catalysts.
- Purification via chromatography and salt formation ensures high purity suitable for biological evaluation or further chemical transformations.
Representative Synthetic Scheme
| Step | Reagents and Conditions | Product |
|---|---|---|
| 1 | 4,6-Dichloropyrimidine + 4-phenylpiperazine + triethylamine | This compound |
| Microwave, 30–35 °C, 15 min or conventional heating 120–160 °C, 4–6 h | ||
| 2 | Workup: Wash with water and ethanol, dry | Isolated product |
| 3 | Purification: Silica gel chromatography or HPLC | Pure compound |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylpiperazine moiety can undergo oxidation or reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the phenylpiperazine moiety.
Coupling Reactions: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
Chemical Synthesis and Intermediates
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. It is often used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo further chemical transformations. Its reactivity profile allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Antimicrobial Properties
Research indicates that 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .
Anticancer Research
The compound has been investigated for its anticancer properties, particularly as a potential inhibitor of specific cancer-related pathways. In vitro studies have demonstrated that modifications to the pyrimidine ring can enhance its efficacy against various cancer cell lines . For instance, structure-activity relationship (SAR) studies have revealed that specific substitutions can significantly improve potency against cancer targets.
Neurological Applications
This compound has also been explored for its effects on neurological disorders. Its structural similarity to known psychoactive compounds makes it a candidate for research into treatments for conditions like anxiety and depression . The piperazine moiety is particularly noteworthy for its interaction with serotonin receptors, which are critical in mood regulation.
Anthelmintic Activity
The compound has shown promise as an anthelmintic agent, effective against parasitic worms. In vivo studies have demonstrated its ability to inhibit motility in larvae of certain helminths, indicating potential applications in veterinary medicine and agriculture .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine, particularly in its role as an acetylcholinesterase inhibitor, involves binding to the active site of the enzyme acetylcholinesterase. This binding prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. Molecular docking studies have shown that the compound interacts with key residues in the active site of acetylcholinesterase, leading to its inhibitory effect .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Pyrimidine vs. Pyrazolo-Pyrimidine Derivatives
- Pyrimidine Core (Target Compound) : The planar pyrimidine ring enables π-π stacking interactions with biological targets. The 4-chloro group facilitates substitution reactions, while the 6-phenylpiperazine enhances solubility and receptor affinity .
- This structural motif is prevalent in antitumor and antiviral agents due to its similarity to purine bases .
Thieno[2,3-d]pyrimidine Derivatives
Isoxazolo[5,4-d]pyrimidine Derivatives
Substituent Variations at the 6-Position
Pharmacological Profiles
- Anticancer Activity : Pyrazolo-pyrimidines exhibit IC50 values <10 µM against breast cancer cell lines (MCF-7) due to pyrazole-mediated DNA intercalation .
- Kinase Inhibition: Thieno-pyrimidines with trifluoromethyl groups show nanomolar potency against PI3K and ERK pathways, critical in oncology .
- CNS Modulation : The target compound’s phenylpiperazine group is associated with dopamine D2 and serotonin 5-HT1A receptor binding, suggesting utility in schizophrenia or depression .
Biological Activity
4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has attracted attention for its diverse biological activities, particularly in medicinal chemistry. This compound has been studied for its potential therapeutic applications, especially in oncology and neurology. Its mechanism of action primarily involves the inhibition of specific enzymes and receptors, which can lead to significant effects on cellular processes.
Target of Action
The primary targets of this compound include:
- Protein Kinases : This compound has been shown to inhibit various protein kinases, which are crucial for cell signaling pathways involved in growth and metabolism.
- Acetylcholinesterase (AChE) : Inhibition of AChE can impact neurotransmitter levels, suggesting potential applications in neuropharmacology .
Mode of Action
The compound interacts with its targets by binding to active or allosteric sites, leading to the modulation of enzyme activity. This interaction can disrupt normal cellular functions, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It enhances apoptosis in cancer cells by activating caspases and inhibiting PARP1 activity, which leads to increased DNA damage response.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 18 | PARP1 |
| Olaparib | 57.3 | PARP1 |
In vitro studies have demonstrated that derivatives exhibit moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .
2. Neurological Effects
The compound has shown promise in modulating neurotransmitter systems:
- Anticonvulsant Activity : Certain derivatives have exhibited significant anticonvulsant properties in preclinical models, suggesting potential applications in epilepsy treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological effects of this compound. Variations in substituents on the pyrimidine ring and piperazine moiety can significantly influence efficacy against various biological targets. For instance, modifications have been linked to changes in inhibitory potency against specific enzymes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimalarial Activity : A study developed a novel class of Pf-DHFR inhibitors using pyrimidine derivatives, demonstrating significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum with IC50 values ranging from 5.26 to 106.76 µg/ml .
- Neuropharmacological Effects : Research has indicated that piperazine derivatives exhibit significant inhibition of human acetylcholinesterase, which could lead to enhanced therapeutic strategies for neurodegenerative diseases .
- Inhibition Studies : The compound has been evaluated for its ability to inhibit various kinases involved in cancer signaling pathways, showing promising results that could lead to further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (temperature: 80–120°C, solvent: DMF or THF) and reagent stoichiometry. Key intermediates include 4,6-dichloropyrimidine and 4-phenylpiperazine. Nucleophilic aromatic substitution at the 4-position of pyrimidine is favored under anhydrous conditions with a catalytic base (e.g., KCO) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : H and C NMR confirm substitution patterns (e.g., pyrimidine C-Cl at δ ~160 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between pyrimidine and piperazine rings: ~45–60°) .
- Mass spectrometry : ESI-MS ([M+H] m/z ~319.8) validates molecular weight .
Q. What strategies improve the aqueous solubility of this hydrophobic compound for biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation. Solubility can be enhanced by introducing hydrophilic substituents (e.g., hydroxyl or amine groups) at the pyrimidine 2-position, though this may alter bioactivity .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors (e.g., 5-HT)?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) to predict binding affinity to 5-HT (estimated ΔG ~−9.2 kcal/mol). Validate with radioligand displacement assays (IC ~150 nM). The piperazine moiety forms hydrogen bonds with Asp116 and hydrophobic interactions with Phe112 .
Q. What structure-activity relationship (SAR) trends are observed for analogs with modified arylpiperazine groups?
- Methodological Answer :
- Electron-withdrawing substituents (e.g., 4-F-phenylpiperazine) increase receptor binding affinity by 30% due to enhanced dipole interactions.
- Bulkier groups (e.g., biphenylpiperazine) reduce solubility but improve selectivity for dopamine D receptors.
- Data Table :
| Substituent | Binding Affinity (5-HT) | Solubility (µg/mL) |
|---|---|---|
| 4-Cl-Ph | IC = 150 nM | 12 |
| 4-F-Ph | IC = 105 nM | 8 |
| Biphenyl | IC = 220 nM | 5 |
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the piperazine ring). Address by:
- Stability assays : Incubate with liver microsomes (t < 30 min indicates rapid metabolism).
- Prodrug design : Mask the piperazine nitrogen with acetyl groups to improve pharmacokinetics .
Q. What are the dominant degradation pathways under accelerated storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
